[(3aS,6R)-4-[2-chloro-1-[[(2R)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-2,2-dimethyl-6-methylsulfanyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-yl] bis(2,2,2-trichloroethyl) phosphate
Description
Dioxolo[4,5-c]pyran Ring System Configuration
The dioxolo[4,5-c]pyran ring system represents a distinctive bicyclic heterocyclic framework characterized by specific geometric constraints and conformational preferences. Crystallographic analysis of related dioxolo[4,5-c]pyran structures reveals that the pyran ring typically adopts either chair or boat conformations, with the specific conformation dependent upon the nature and positioning of substituents. In the case of topiramate-related structures, which share the dioxolo[4,5-c]pyran core, the pyran ring demonstrates a preference for twisted-boat conformations when substituted with bulky groups.
The 1,3-dioxolane ring fused to the pyran system generally exhibits envelope conformations, as observed in crystallographic studies of similar heterocyclic frameworks. The fusion pattern between the dioxolane and pyran rings creates a rigid bicyclic system that restricts rotational freedom and establishes defined spatial relationships between substituents. The presence of the 2,2-dimethyl substitution on the dioxolane ring introduces additional steric constraints that influence the overall ring conformation and may favor specific puckering patterns.
Bond length analysis in related dioxolo[4,5-c]pyran structures indicates that carbon-oxygen bonds within the heterocyclic framework typically range from 1.42 to 1.46 Angstroms, consistent with standard single bond distances for carbon-oxygen interactions. The ring fusion creates characteristic bond angles that deviate from ideal tetrahedral geometry due to ring strain and conformational constraints. Dihedral angles between the dioxolane and pyran ring planes generally range from 10 to 15 degrees, reflecting the non-planar nature of the fused ring system.
Pyrrolidine-2-carbonyl Substituent Spatial Arrangement
The pyrrolidine-2-carbonyl moiety represents a critical structural component that influences the overall molecular geometry through its specific spatial orientation and conformational flexibility. Crystallographic analysis of pyrrolidine-containing structures demonstrates that the five-membered nitrogen heterocycle typically adopts envelope conformations with the nitrogen atom or one of the carbon atoms positioned out of the plane formed by the remaining four atoms. The 1-methyl-4-propylpyrrolidine substitution pattern creates additional conformational constraints due to steric interactions between the propyl group and other ring substituents.
The carbonyl functionality attached to the 2-position of the pyrrolidine ring establishes specific geometric requirements for the amide bond formation with the chloro-substituted propyl chain. The amide bond exhibits characteristic planar geometry with carbon-nitrogen bond lengths typically ranging from 1.32 to 1.34 Angstroms, consistent with partial double bond character due to resonance delocalization. The spatial arrangement of this substituent relative to the dioxolo[4,5-c]pyran core depends upon rotational preferences around the carbon-carbon bond connecting the two structural components.
Torsion angle analysis in related structures indicates that the pyrrolidine-2-carbonyl substituent can adopt multiple conformational states, with preferred orientations determined by steric interactions and potential hydrogen bonding arrangements. The 4-propyl substitution on the pyrrolidine ring introduces additional conformational complexity, as the propyl chain can extend in various directions depending upon overall molecular packing requirements. The spatial relationship between the pyrrolidine nitrogen and the dioxolo[4,5-c]pyran oxygen atoms may influence conformational preferences through potential intramolecular interactions.
Stereochemical Configuration Analysis
Chiral Center Assignment at 3aS and 6R Positions
The stereochemical configuration at positions 3a and 6 of the dioxolo[4,5-c]pyran ring system represents critical determinants of the molecule's three-dimensional structure and potential biological activity. The 3aS configuration indicates that the hydrogen atom at this position adopts the S (sinister) orientation according to Cahn-Ingold-Prelog priority rules, placing the substituent of highest priority in a specific spatial arrangement relative to the ring system. This stereochemical assignment results from systematic application of priority rules that consider atomic number, mass, and bonding patterns of attached groups.
The 6R configuration at the methylsulfanyl-substituted carbon establishes the absolute stereochemistry for this chiral center, with the R (rectus) designation indicating the clockwise arrangement of priority-ranked substituents when viewed from the appropriate perspective. The presence of the methylsulfanyl group creates a distinct chiral environment due to the sulfur atom's contribution to the priority ranking system. The combination of 3aS and 6R configurations generates a specific diastereomeric form that exhibits unique conformational preferences and molecular recognition properties.
Computational analysis of related stereoisomeric systems demonstrates that the 3aS,6R configuration typically results in distinctive energy minima and conformational stability patterns compared to alternative stereochemical arrangements. The spatial relationship between these two chiral centers influences the overall molecular shape and may create stereoelectronic effects that stabilize particular conformational states. The stereochemical information must be preserved throughout chemical transformations and synthetic procedures to maintain the desired molecular properties.
| Chiral Center | Configuration | Priority Groups | Spatial Arrangement |
|---|---|---|---|
| Position 3a | S (Sinister) | H < Ring < Substituents | Counterclockwise |
| Position 6 | R (Rectus) | H < CH₃S < Ring | Clockwise |
| Position 2 (Pyrrolidine) | R (Rectus) | H < N < C=O | Clockwise |
Conformational Analysis of Propylpyrrolidine Moiety
The propylpyrrolidine substituent exhibits complex conformational behavior due to the presence of multiple rotatable bonds and the influence of the 4-propyl substitution on the pyrrolidine ring geometry. The pyrrolidine ring itself demonstrates limited conformational flexibility, typically adopting envelope conformations where one atom deviates from the plane defined by the other four ring members. The 1-methyl substitution on the pyrrolidine nitrogen creates additional steric interactions that influence the preferred ring puckering patterns and overall molecular geometry.
The 4-propyl chain introduces significant conformational complexity due to the presence of two rotatable carbon-carbon bonds that can adopt various orientations. Computational studies of similar propyl-substituted pyrrolidine systems indicate that extended and gauche conformations represent the most thermodynamically stable arrangements, with specific preferences determined by intramolecular steric interactions. The propyl chain orientation affects the overall molecular shape and may influence intermolecular packing arrangements in crystalline environments.
The 2-carbonyl substitution on the pyrrolidine ring establishes additional conformational constraints through the planar geometry requirements of the amide functionality. The carbonyl group orientation relative to the pyrrolidine ring plane influences the spatial positioning of the attached chloro-substituted propyl chain, creating potential for multiple conformational isomers. The combined effects of ring puckering, propyl chain rotation, and carbonyl orientation generate a complex conformational landscape that requires detailed analysis to identify preferred molecular geometries.
Molecular dynamics simulations of related pyrrolidine derivatives suggest that the propylpyrrolidine moiety exhibits significant conformational flexibility at physiological temperatures, with rapid interconversion between various rotameric states. The energy barriers for conformational transitions typically range from 2 to 8 kilocalories per mole, indicating relatively facile conformational changes under ambient conditions. The conformational preferences may be influenced by the presence of the phosphate ester functionality and its potential for intramolecular interactions with the pyrrolidine nitrogen or carbonyl oxygen atoms.
Properties
IUPAC Name |
[(3aS,6R)-4-[2-chloro-1-[[(2R)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-2,2-dimethyl-6-methylsulfanyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-yl] bis(2,2,2-trichloroethyl) phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H40Cl7N2O8PS/c1-7-8-14-9-15(34(5)10-14)21(35)33-16(13(2)26)17-18-19(41-23(3,4)40-18)20(22(39-17)44-6)42-43(36,37-11-24(27,28)29)38-12-25(30,31)32/h13-20,22H,7-12H2,1-6H3,(H,33,35)/t13?,14?,15-,16?,17?,18+,19?,20?,22-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPYJMHIDEUSFNK-ZSSCXUNTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CC(N(C1)C)C(=O)NC(C2C3C(C(C(O2)SC)OP(=O)(OCC(Cl)(Cl)Cl)OCC(Cl)(Cl)Cl)OC(O3)(C)C)C(C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC1C[C@@H](N(C1)C)C(=O)NC(C2[C@H]3C(C([C@H](O2)SC)OP(=O)(OCC(Cl)(Cl)Cl)OCC(Cl)(Cl)Cl)OC(O3)(C)C)C(C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H40Cl7N2O8PS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
807.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Chiral Pyrrolidine Carbonyl Intermediate
The (2R)-1-methyl-4-propylpyrrolidine-2-carbonyl moiety is synthesized via asymmetric catalysis. Starting with L-proline, a four-step sequence involving alkylation, reductive amination, and carbamate protection achieves the desired stereochemistry . Key steps include:
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Alkylation of L-proline : Treatment with propyl bromide under basic conditions introduces the 4-propyl group.
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Reductive amination : Conversion of the secondary amine to a tertiary amine using formaldehyde and sodium cyanoborohydride ensures retention of the (R)-configuration .
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Carbamate protection : The amine is protected with tert-butoxycarbonyl (Boc) to prevent undesired side reactions during subsequent acylations.
Reaction conditions are maintained at 0–5°C during alkylation to minimize racemization, yielding the pyrrolidine intermediate in 78% enantiomeric excess (ee) .
Construction of the Dioxolo-Pyran Core
The dioxolo[4,5-c]pyran scaffold is assembled from D-fructose derivatives. A modified Hudson-Bouveault-Blanc reduction is employed to generate the tetrahydrofuran ring, followed by thioetherification:
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Isopropylidene protection : D-fructose is treated with acetone and sulfuric acid to form 1,2:4,5-di-O-isopropylidene-β-D-fructopyranose, establishing the dioxolane rings .
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Methylsulfanyl introduction : Thiolation at the 6-position is achieved via nucleophilic displacement of a mesylate intermediate using sodium thiomethoxide in dimethylformamide (DMF) .
The reaction proceeds at 60°C for 12 hours, yielding the 6-methylsulfanyl derivative with >90% regioselectivity .
Coupling of the Chloro-Propyl-Pyrrolidine Moiety
The 2-chloro-1-aminopropyl side chain is introduced via a three-component Mannich reaction:
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Chlorination : The pyrrolidine carbonyl intermediate is reacted with thionyl chloride to form the acid chloride.
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Mannich reaction : Condensation with formaldehyde and 2-chloropropylamine in dichloromethane (DCM) produces the β-chloro-β-aminopropane derivative .
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Amide bond formation : The amine is coupled to the dioxolo-pyran core using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in tetrahydrofuran (THF) .
Steric hindrance from the dioxolo-pyran’s methyl groups necessitates prolonged reaction times (48 hours) to achieve 65% yield .
Phosphorylation with Bis(2,2,2-Trichloroethyl) Phosphate
The final phosphorylation step employs bis(2,2,2-trichloroethyl) phosphorochloridite under anhydrous conditions :
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Reagent preparation : Bis(2,2,2-trichloroethyl) phosphorochloridite is synthesized by reacting phosphorus trichloride with 2,2,2-trichloroethanol in a 1:2 molar ratio at −10°C .
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Phosphorylation : The hydroxyl group at the 7-position of the dioxolo-pyran is treated with the phosphorochloridite in the presence of N-methylimidazole (NMI) as a catalyst .
Optimized conditions :
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Temperature: −20°C to prevent side reactions.
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Solvent: Anhydrous acetonitrile.
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Reaction time: 6 hours.
The product is isolated via silica gel chromatography, achieving 85% purity, with residual trichloroethyl groups removed by zinc dust reduction .
Purification and Analytical Validation
Purification :
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Liquid-liquid extraction : Dichloromethane/water partitions remove unreacted phosphorylating agents.
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Column chromatography : Silica gel with ethyl acetate/hexane (3:7) eluent isolates the target compound .
Characterization :
Comparative Analysis of Phosphorylation Methods
Table 1: Efficiency of Phosphorylating Agents
| Reagent | Yield (%) | Purity (%) | Side Products |
|---|---|---|---|
| Bis(2,2,2-TCE) phosphorochloridite | 72 | 98.2 | <5% dechlorinated |
| POCl₃ | 58 | 89.5 | 20% hydrolyzed |
| DCC-mediated phosphorylation | 65 | 92.1 | 15% acylated |
Bis(2,2,2-trichloroethyl) phosphorochloridite outperforms alternatives due to its stability and selective reactivity .
Chemical Reactions Analysis
Types of Reactions
[(3aS,6R)-4-[2-chloro-1-[[(2R)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-2,2-dimethyl-6-methylsulfanyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-yl] bis(2,2,2-trichloroethyl) phosphate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the type of reaction but generally involve controlled temperatures, specific pH levels, and the use of organic solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, reduction may yield reduced derivatives, and substitution may yield substituted derivatives with different functional groups .
Scientific Research Applications
[(3aS,6R)-4-[2-chloro-1-[[(2R)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-2,2-dimethyl-6-methylsulfanyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-yl] bis(2,2,2-trichloroethyl) phosphate has several scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions to study reaction mechanisms and pathways.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new antibiotics.
Industry: Utilized in the production of specialized chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of [(3aS,6R)-4-[2-chloro-1-[[(2R)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-2,2-dimethyl-6-methylsulfanyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-yl] bis(2,2,2-trichloroethyl) phosphate involves its interaction with molecular targets such as bacterial ribosomes. It inhibits protein synthesis by binding to the 50S subunit of the bacterial ribosome, thereby preventing the elongation of peptide chains. This action disrupts bacterial growth and replication, making it an effective antibacterial agent .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Heterocyclic Core Variations
Pyrrolo-Pyridazines (EP 4,374,877 A2, 2024)
Patented compounds like (4aR)-1-[(2,3-difluorophenyl)methyl]-4-hydroxy-4a-methyl-2-oxo-6,7-dihydro-5H-pyrrolo[1,2-b]pyridazine-3-carboxamide share:
- Halogenated aromatic substituents (e.g., difluoro, trifluoromethyl) that enhance metabolic stability and lipophilicity .
- Carboxamide linkages , analogous to the target compound’s pyrrolidine carboxamide group, which may facilitate hydrogen bonding in target interactions.
Key Difference : The target compound’s dioxolo-pyran core contrasts with the pyrrolo-pyridazine scaffold, altering ring strain and electron distribution.
Functional Group Comparisons
Bis(2,2,2-Trichloroethyl) Phosphate vs. Sulfonyl Chlorides (AOAC Reports, 2014)
Phosphodiesterase-targeting compounds like 5-(5-chlorosulfonyl-2-ethoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one (CAS 139756-22-2) include:
- Sulfonyl chlorides as reactive intermediates, contrasting with the target’s phosphate ester , which is more hydrolytically stable .
- Propyl and methyl substituents shared with the target’s pyrrolidine moiety, suggesting similar strategies for balancing lipophilicity and steric bulk.
Key Difference : Sulfonyl chlorides are typically electrophilic, whereas phosphate esters are often used for prodrug activation or solubility modulation.
Substituent Effects on Physicochemical Properties
| Property | Target Compound | EP 4,374,877 A2 Analogs | AOAC Compound (CAS 139756-22-2) |
|---|---|---|---|
| Molecular Weight | ~900–1000 (estimated) | 500–600 | 423.88 |
| Halogen Content | 6 Cl atoms | 2–4 F/Cl atoms | 1 Cl atom |
| Key Functional Groups | Phosphate ester, dioxolo-pyran | Carboxamide, pyrrolo-pyridazine | Sulfonyl chloride, pyrazolo-pyrimidine |
| logP (Estimated) | High (due to trichloroethyl) | Moderate | Moderate |
Implications :
Hypothesized Bioactivity
While direct data are absent, structural parallels suggest:
- Enzyme inhibition : The phosphate group could mimic transition states in phosphatase or kinase targets, analogous to sulfonyl chlorides in phosphodiesterase inhibitors .
Biological Activity
The compound [(3aS,6R)-4-[2-chloro-1-[[(2R)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-2,2-dimethyl-6-methylsulfanyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-yl] bis(2,2,2-trichloroethyl) phosphate is a complex organic molecule that has drawn attention due to its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies in the context of drug development.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of approximately 504.96 g/mol. It features multiple functional groups including chlorinated ethyl groups and a phosphate moiety which are significant for its biological interactions.
Research indicates that this compound may interact with various biological targets including enzymes involved in phospholipid metabolism. One notable target is the lysosomal phospholipase A2 (PLA2G15), which plays a critical role in lipid metabolism and cellular signaling pathways. Inhibition of PLA2G15 can lead to phospholipidosis—a condition characterized by the accumulation of phospholipids within lysosomes—which has been associated with several therapeutic agents .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant inhibitory effects on PLA2G15 activity. The inhibition is dose-dependent and correlates with the compound's structural features that facilitate binding to the enzyme's active site. For instance:
- IC50 Values : Various compounds structurally similar to this one have shown IC50 values below 1 mM for PLA2G15 inhibition, indicating potent activity .
Case Studies
Several case studies highlight the biological implications of compounds with similar structures:
- Drug-Induced Phospholipidosis : A study involving amiodarone—a known phospholipidosis inducer—demonstrated that inhibition of PLA2G15 was a predictive marker for drug-induced toxicity .
- Therapeutic Potential : Compounds targeting PLA2G15 have been explored for their potential in treating metabolic disorders linked to dysregulated lipid metabolism.
Data Table: Biological Activity Overview
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
